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magnesium;diformate;dihydrate

Cat. No.: B13831233
M. Wt: 150.37 g/mol
InChI Key: JGEHGXYXBKVHLW-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Academic Inquiry into Formate (B1220265) Chemistry

The academic exploration of formate chemistry has a rich history dating back to the 19th century. Initial investigations began shortly after the discovery of oxalic acid, with a significant milestone being the patenting of the formate to oxalate (B1200264) coupling reaction (FOCR) in 1852. rsc.org This early work laid the groundwork for understanding the reactivity of formates. The rise of academic chemical laboratories, particularly following the "German model" in the nineteenth century, created the institutional context for the systematic study of chemical compounds, including the expanding field of organic chemistry. oup.com

A key advancement in the synthesis of formates occurred in 1914 with the first reported hydrogenation of carbon dioxide to formates using a palladium black catalyst. acs.orgnih.gov Early studies in the 1920s and 1930s expanded to include alkali and alkaline earth metal formates, investigating their conversion and the catalytic role of hydroxides. rsc.org Over the decades, research has evolved significantly. While early work focused on fundamental synthesis and decomposition, the field has seen a dramatic shift. The advent of petrochemistry made some older formate-based processes obsolete, but contemporary challenges like climate change have revitalized interest in formate chemistry. rsc.org Today, 175 years after the initial discoveries, research has come full circle, re-examining formates as key intermediates in sustainable chemical processes. rsc.org

Significance within Inorganic and Coordination Chemistry of Magnesium Compounds

Magnesium is the eighth most abundant element in the Earth's crust and is classified as an alkaline earth metal, known for its high reactivity and tendency to form compounds. allen.infiveable.me In inorganic chemistry, magnesium compounds are significant for their roles in various industrial and biological processes. wikipedia.orgrsc.org Chlorophyll, the essential molecule for photosynthesis in plants, is a coordination complex of magnesium, highlighting the element's fundamental role in bio-inorganic chemistry. rsc.orgncert.nic.in

The coordination chemistry of magnesium is a central aspect of its significance. The Mg²⁺ ion typically exhibits hexacoordination, meaning it binds to six ligands, often with oxygen-based donors. consensus.appnih.gov This ability to efficiently coordinate with oxygen atoms allows it to play crucial structural and catalytic roles in biological systems, such as stabilizing the structure of ribosomes and being a cofactor for hundreds of enzymes. fiveable.menih.gov

Magnesium diformate dihydrate serves as an excellent model for studying the fundamental principles of magnesium's coordination chemistry. In its crystal structure, the magnesium ions are octahedrally surrounded by six oxygen atoms from the formate ions and water molecules. iucr.org The study of such simple salt hydrates provides insight into coordination geometries, hydrogen bonding networks, and the behavior of metal-ligand interactions, which are foundational concepts in the broader field of coordination chemistry. nih.gov

Contemporary Research Landscape and Emerging Paradigms in Formate Chemistry

The contemporary research landscape for formate chemistry is largely driven by the pursuit of a sustainable, circular economy. rsc.orgchinesechemsoc.org Two major paradigms have emerged: the utilization of carbon dioxide (CO₂) and the storage of hydrogen. acs.org Formic acid and formates are now recognized as valuable platform chemicals for chemical energy storage and CO₂ utilization. acs.orgnih.gov The electrochemical reduction of CO₂ to formate has become a rapidly growing area of research, with a significant increase in studies focusing on continuous production methods to make the process industrially viable. acs.orgresearchgate.net

Within this landscape, metal-organic frameworks (MOFs) have emerged as a promising class of materials, and metal formates are key building blocks. acs.orgresearchgate.net Specifically, magnesium formate has been investigated for creating microporous MOFs capable of absorbing hydrogen with high purity, which is critical for applications like fuel cells. smolecule.comamericanelements.com The predictable coordination geometry of magnesium and the bridging nature of the formate ligand make them suitable for constructing these highly ordered, porous structures. researchgate.net

Beyond CO₂ reduction and hydrogen storage, another emerging paradigm is the use of formates in photocatalysis. chemrxiv.org Researchers are exploring novel photocatalysts, such as titanium-based MOFs with formate-imprinted active sites, for the efficient release of hydrogen from formic acid using light. chemrxiv.org This represents a shift from traditional thermal decomposition to light-driven catalytic processes. The study of magnesium formate and its derivatives continues to contribute to these new frontiers, from providing fundamental structural data to being a direct component in advanced materials. e-journals.inkisti.re.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6MgO6 B13831233 magnesium;diformate;dihydrate

Properties

Molecular Formula

C2H6MgO6

Molecular Weight

150.37 g/mol

IUPAC Name

magnesium;diformate;dihydrate

InChI

InChI=1S/2CH2O2.Mg.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2

InChI Key

JGEHGXYXBKVHLW-UHFFFAOYSA-L

Canonical SMILES

C(=O)[O-].C(=O)[O-].O.O.[Mg+2]

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Magnesium Diformate Dihydrate

Solution-Phase Synthesis Techniques

Solution-phase synthesis is a common approach for producing magnesium diformate dihydrate, typically involving the reaction of a magnesium source with formic acid in an aqueous solution.

Precipitation from an aqueous solution is a straightforward method for synthesizing magnesium diformate dihydrate. This typically involves reacting a magnesium source, such as magnesium oxide or magnesium carbonate, with formic acid. wikipedia.orgresearchgate.netiucr.org The resulting salt is then crystallized from the solution. The dihydrate form is obtained when crystallization occurs from an aqueous solution. wikipedia.org

Key parameters that influence the crystallization process include:

Temperature: The solubility of magnesium diformate in water increases with temperature. nist.gov This relationship is crucial for controlling the supersaturation of the solution, a primary driving force for crystallization.

Solvent: While water is the most common solvent, the choice of solvent can impact crystal growth and morphology.

pH: Maintaining an appropriate pH is important to prevent the formation of basic salts. A slight excess of formic acid is sometimes used to ensure the complete reaction and maintain an acidic environment. nist.gov

Rate of Evaporation: Slow evaporation of the solvent from a saturated solution is a technique used to grow small, single crystals of magnesium diformate dihydrate. iucr.org

A typical laboratory-scale synthesis involves neutralizing an aqueous solution of formic acid with magnesium carbonate. iucr.org The solution is then carefully evaporated to induce crystallization, yielding small single crystals of magnesium diformate dihydrate. iucr.org

Hydrothermal and solvothermal methods are variations of solution-phase synthesis conducted in a closed system under elevated temperature and pressure. These techniques can yield well-defined crystalline materials.

Solvothermal synthesis , in particular, has been explored for the preparation of magnesium-based metal-organic frameworks (MOFs). analis.com.my This method involves dissolving a magnesium salt (like magnesium nitrate (B79036) hexahydrate) and an organic linker in a solvent or a mixture of solvents, which is then heated in a sealed vessel. analis.com.my While not exclusively focused on magnesium diformate dihydrate, the principles of solvothermal synthesis, such as the use of co-solvents like water and N,N-dimethylformamide (DMF) to facilitate coordination, are relevant. analis.com.my The advantages of these methods include the ability to produce high-quality crystals and potentially reduce reaction times and temperatures compared to conventional methods. analis.com.my

The table below summarizes key parameters in a representative solvothermal synthesis of a magnesium-based MOF, which can be adapted for magnesium diformate dihydrate.

ParameterConditionReference
Metal SourceMagnesium nitrate hexahydrate analis.com.my
Organic LinkerFormic Acid (in the case of magnesium diformate)
Solvent SystemH₂O:DMF mixture analis.com.my
Temperature120°C analis.com.my

The formation of magnesium diformate dihydrate crystals from a solution begins with nucleation, the initial formation of stable crystalline entities, followed by crystal growth. The process is governed by the level of supersaturation in the solution.

Recent theoretical work on crystallization suggests that nucleation can proceed through various pathways. nih.gov For instance, the formation of a dense liquid-like layer on the crystal surface can precede the freezing into multiple localized sites, which presents an energy barrier associated with this transition. nih.gov The energy of crystalline clusters can exhibit minima at "magic numbers" of growth units corresponding to completed crystalline shells. nih.gov

Understanding these nucleation pathways is critical for controlling the size, shape, and quality of the final crystalline product.

Solid-State Synthetic Routes

Solid-state synthesis offers an alternative to solution-based methods, often involving reactions between solid reactants at elevated temperatures or through mechanical activation.

Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to induce chemical reactions. organic-chemistry.org This technique has been successfully employed for the synthesis of magnesium-based carbon nucleophiles (Grignard reagents) in air, avoiding the need for dry organic solvents and inert atmospheres. organic-chemistry.orgnih.gov

The process involves grinding the reactants together in a milling jar with grinding media (balls). researchgate.net The mechanical impact provides the energy to activate the reactants and initiate the chemical transformation. hokudai.ac.jp This method has been shown to be effective even for poorly soluble reactants. nih.govresearchgate.net While direct mechanochemical synthesis of magnesium diformate dihydrate is not extensively documented in the provided search results, the principles are applicable. A potential pathway could involve the milling of a solid magnesium source (e.g., magnesium oxide) with a solid source of formate (B1220265).

The table below outlines the general conditions for mechanochemical synthesis, which could be adapted for magnesium diformate dihydrate.

ParameterConditionReference
ReactantsSolid magnesium source and solid formate source
ApparatusBall mill with stainless-steel jar and balls researchgate.net
AtmosphereCan potentially be performed in air organic-chemistry.org
AdditivesSmall amounts of a liquid additive may be used to facilitate the reaction organic-chemistry.org

Thermal solid-state reactions involve heating solid reactants to induce a chemical transformation. The thermal decomposition of magnesium formate dihydrate has been studied, indicating that it dehydrates at 105°C to form the anhydrate, which then decomposes at higher temperatures to produce magnesium oxide. wikipedia.org More detailed studies have shown that the decomposition of magnesium formate occurs in three stages, including a phase change at 265°C. researchgate.net

While these studies focus on decomposition, the reverse reaction, or a similar solid-state reaction between a magnesium source and a formate source at elevated temperatures, could potentially be a route for synthesis.

Green Chemistry Principles in Magnesium Diformate Dihydrate Synthesis

The application of green chemistry principles to the synthesis of magnesium diformate dihydrate is crucial for developing environmentally benign and sustainable production methods. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources.

A fundamental aspect of green synthesis is atom economy , which measures the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of magnesium diformate dihydrate from magnesium oxide and formic acid, followed by crystallization, demonstrates a high atom economy. The reaction is an acid-base neutralization followed by hydration:

MgO + 2HCOOH + H₂O → Mg(HCOO)₂·2H₂O

In this reaction, all the atoms of the reactants are incorporated into the final product, leading to a theoretical atom economy of 100%. This minimizes the formation of by-products and reduces waste.

The selection of raw materials is another key principle of green chemistry. Utilizing renewable feedstocks is a primary goal. Formic acid, traditionally produced from fossil fuels, can now be synthesized from renewable resources such as biomass or through the electrochemical reduction of carbon dioxide. worktribe.comrsc.orguu.nlntnu.nolcacommons.gov Life cycle assessments of formic acid production from these green routes show a significant reduction in carbon emissions compared to conventional methods. worktribe.comrsc.orguu.nl Similarly, sustainable methods for obtaining magnesium are being explored. Instead of relying on energy-intensive mining, magnesium can be extracted from seawater, a virtually inexhaustible source. energycentral.cominnovationnewsnetwork.comenergy.govpnnl.govweforum.org Green extraction techniques, such as those powered by renewable energy, further enhance the sustainability of the process. energycentral.com

Energy efficiency is a critical consideration in the synthesis of magnesium diformate dihydrate. Traditional heating methods for crystallization can be energy-intensive. Innovative techniques such as ultrasound-assisted and mechanochemical synthesis offer more energy-efficient alternatives. Ultrasound-assisted synthesis can enhance reaction rates and reduce the time and temperature required for crystallization. solventextraction.gr.jpnih.govmdpi.comnih.govresearchgate.net Mechanochemical synthesis, which involves grinding solid reactants together, can proceed at room temperature and often without the need for a solvent, significantly reducing energy consumption and eliminating solvent-related waste. nih.govresearchgate.netorganic-chemistry.orgmdpi.com

A solvent-free synthesis approach aligns with the green chemistry principle of using safer solvents and auxiliaries. The reaction between solid magnesium oxide and liquid formic acid can potentially be carried out with minimal or no additional solvent, with the formic acid itself acting as the reaction medium. researchgate.netwikipedia.org This approach simplifies the process, reduces waste, and avoids the environmental and health hazards associated with many organic solvents.

Table 1: Application of Green Chemistry Principles in Magnesium Diformate Dihydrate Synthesis

Green Chemistry PrincipleApplication in Magnesium Diformate Dihydrate SynthesisResearch Findings and Potential Improvements
Atom Economy The reaction of magnesium oxide with formic acid exhibits a high theoretical atom economy, as all reactant atoms are incorporated into the final product.Optimization of reaction conditions to maximize yield and minimize side reactions can bring the practical atom economy closer to the theoretical 100%.
Use of Renewable Feedstocks Sourcing formic acid from biomass or CO2 reduction and magnesium from seawater. worktribe.comrsc.orguu.nlntnu.nolcacommons.govenergycentral.cominnovationnewsnetwork.comenergy.govpnnl.govweforum.orgResearch into more efficient and cost-effective methods for producing bio-based formic acid and sustainable magnesium extraction is ongoing.
Energy Efficiency Employing methods like ultrasound-assisted or mechanochemical synthesis to reduce energy consumption during the reaction and crystallization steps. solventextraction.gr.jpnih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.netorganic-chemistry.orgmdpi.comFurther studies are needed to optimize the parameters of these energy-efficient methods for the specific synthesis of magnesium diformate dihydrate.
Safer Solvents and Auxiliaries Conducting the synthesis in a solvent-free manner or using water as a benign solvent. researchgate.netwikipedia.orgInvestigating the feasibility and efficiency of a completely solvent-free reaction at an industrial scale.

Scale-Up Considerations for Laboratory and Potential Industrial Research

Scaling up the synthesis of magnesium diformate dihydrate from a laboratory setting to potential industrial research involves addressing several critical challenges to ensure process efficiency, product quality, and economic viability.

Reactor design and mixing are paramount in a reactive crystallization process. The exothermic nature of the neutralization reaction between magnesium oxide and formic acid requires a reactor with efficient heat removal capabilities to maintain optimal temperature control. Inadequate heat removal can lead to localized supersaturation and uncontrolled nucleation, resulting in a wide particle size distribution and potential impurity incorporation. The choice of reactor, whether a batch or continuous stirred-tank reactor (CSTR), will influence mixing efficiency. Proper agitation is crucial to ensure homogeneity of the reactants and to keep the forming crystals suspended, which promotes uniform growth and prevents agglomeration. For continuous processes, the residence time distribution within the reactor must be carefully controlled to achieve consistent product quality.

Crystallization control is a key factor in obtaining magnesium diformate dihydrate with the desired physical properties, such as crystal size distribution and morphology. Supersaturation is the driving force for crystallization, and its control is essential. pharmamanufacturing.com On a larger scale, maintaining uniform supersaturation throughout the crystallizer volume is challenging. Process Analytical Technology (PAT) can be invaluable for monitoring and controlling critical process parameters in real-time. pharmamanufacturing.comeuropeanpharmaceuticalreview.commdpi.comsdu.dknih.gov In-situ sensors can monitor parameters like temperature, pH, and solute concentration, allowing for feedback control of cooling rates, reactant addition, and seeding strategies to achieve the target crystal attributes.

Downstream processing , including filtration, washing, and drying, must also be considered during scale-up. The filtration characteristics of the crystals are influenced by their size and shape. A narrow particle size distribution with well-defined crystals generally leads to more efficient filtration and washing. The drying process must be carefully controlled to remove residual water without causing dehydration of the dihydrate form, which is stable up to around 105°C. wikipedia.org

Table 2: Key Considerations for Scale-Up of Magnesium Diformate Dihydrate Synthesis

ParameterLaboratory ScalePotential Industrial Research Scale ChallengesMitigation Strategies and Technologies
Heat Transfer High surface area to volume ratio allows for easy heat dissipation.Lower surface area to volume ratio can lead to poor temperature control and localized hotspots.Jacketed reactors with efficient heat transfer fluids, internal cooling coils, and process modeling to predict thermal behavior.
Mixing Efficient mixing is easily achieved.Achieving uniform mixing in large volumes is difficult, leading to concentration gradients and non-uniform crystal growth.Optimized impeller design and agitation speed, use of baffles, computational fluid dynamics (CFD) modeling to simulate mixing patterns.
Crystallization Control Precise control over cooling rates and supersaturation is manageable.Maintaining consistent supersaturation and preventing uncontrolled nucleation and agglomeration is challenging.Implementation of Process Analytical Technology (PAT) for real-time monitoring, automated control of cooling profiles and seeding protocols. pharmamanufacturing.comeuropeanpharmaceuticalreview.commdpi.comsdu.dknih.gov
Downstream Processing Filtration, washing, and drying are straightforward batch operations.Continuous or large-batch filtration and drying require specialized equipment and optimization to maintain product quality.Selection of appropriate industrial-scale filters and dryers, optimization of washing and drying parameters to prevent product degradation.
Economic Viability Focus is on proof-of-concept and product characterization.High capital and operational costs can hinder commercialization.Techno-economic analysis to optimize process parameters for cost-effectiveness, exploring cost-competitive green raw material sourcing. worktribe.compnnl.govresearchgate.netihog.nlrug.nlresearchgate.netprocurementresource.com

Advanced Structural Elucidation and Crystallographic Analysis of Magnesium Diformate Dihydrate

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline materials. Through the analysis of diffraction patterns produced when a single crystal is exposed to X-rays, researchers can construct a detailed three-dimensional model of the electron density within the unit cell, and from this, the precise positions of the atoms.

Early and subsequent SCXRD studies have consistently shown that magnesium diformate dihydrate crystallizes in the monoclinic system. materialsproject.orgjps.jp The space group has been uniquely determined to be P2₁/c. jps.jpiucr.org This space group indicates a primitive unit cell with a twofold screw axis and a glide plane. The determination of the crystal system and space group is a critical first step in solving a crystal structure, as it defines the symmetry elements present in the crystal lattice.

Table 1: Crystallographic Data for Magnesium Diformate Dihydrate

Parameter Value (293 K) iucr.org Value (130 K) iucr.org Value (Osaki et al., 1964) jps.jp
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2₁/c P2₁/c P2₁/c
a (Å) 8.69 8.69 8.69
b (Å) 7.18 7.18 7.18
c (Å) 9.39 9.39 9.39

The refinement process in crystallography uses the collected diffraction data to optimize the atomic positions and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. For magnesium diformate dihydrate, this has allowed for the precise determination of atomic coordinates, including those of the hydrogen atoms, and the resulting bond lengths and angles within the formate (B1220265) ions and water molecules. iucr.orgresearchgate.net

A redetermination of the crystal structure at both 293 K (room temperature) and 130 K provided highly accurate values for these parameters. iucr.org The bond lengths and angles within the formate ions are consistent with those observed in other formate-containing compounds. iucr.org

Table 2: Selected Bond Distances (Å) in Magnesium Diformate Dihydrate at 130 K and 293 K

Bond Distance at 130 K (Å) researchgate.net Distance at 293 K (Å) researchgate.net
O(5)-H(1) 0.73(3) 0.80(2)
O(5)-H(2) 0.91(3) 0.80(3)
O(5)-O(2) 2.774(2) 2.794(2)

SCXRD studies reveal that there are two distinct coordination environments for the magnesium ions in the unit cell, with both types of Mg²⁺ ions occupying special positions at centers of symmetry. jps.jpiucr.org Both magnesium ions are octahedrally coordinated by six oxygen atoms. The first type of magnesium ion is coordinated exclusively by six oxygen atoms from six different formate ions. iucr.orgresearchgate.net The second type of magnesium ion is coordinated by two oxygen atoms from two different formate ions and four oxygen atoms from four water molecules. jps.jp This results in a polymeric structure where the magnesium ions are bridged by formate anions. mdpi.com

Table 3: Coordination of Magnesium Ions

Magnesium Ion Coordinating Atoms
Mg(1) Six oxygen atoms from different formate ions iucr.orgresearchgate.net

Powder X-ray Diffraction (PXRD) Applications

Powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline materials. It provides information about the crystal structure, phase composition, and purity of a sample.

PXRD is a primary tool for the identification of crystalline phases. The diffraction pattern of a material is a unique fingerprint that can be compared to databases of known patterns for identification. For magnesium diformate dihydrate, PXRD can be used to confirm its formation in a synthesis and to assess the purity of the sample. americanelements.com For instance, it can be used to ensure that a sample of esomeprazole (B1671258) magnesium dihydrate is substantially free of its trihydrate form by the absence of peaks corresponding to the trihydrate phase. google.com In studies of material degradation, PXRD has been used to identify magnesium diformate dihydrate as a minor phase present in decayed historical artifacts. researcher.life The technique is also fundamental in studies investigating the effects of doping on the crystal structure of related formate compounds. e-journals.in

Rietveld Refinement for Structural Parameters.

Rietveld refinement is a powerful technique used in powder X-ray and neutron diffraction to refine the crystal structure of materials. This method involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the precise determination of structural parameters such as lattice constants, atomic coordinates, and thermal parameters.

For magnesium diformate dihydrate, Rietveld refinement has been instrumental in characterizing its different polymorphic forms. The most common ambient form crystallizes in an orthorhombic system (space group Pbca), while another polymorph, formed through dehydration and subsequent rehydration, adopts a monoclinic structure (space group P21/c). researchgate.net Structure solution and refinement using powder X-ray diffraction (XRPD) data have provided detailed structural parameters for these polymorphs. researchgate.net

A redetermination of the crystal structure at both 130 K and 293 K provided precise bond distances and angles, confirming the coordination environment of the magnesium ions. researchgate.net Each magnesium ion is coordinated by six oxygen atoms. researchgate.net The refinement allows for a detailed understanding of the three-dimensional network formed by the magnesium ions, formate anions, and water molecules.

Table 1: Comparative Crystallographic Data for Magnesium Diformate Dihydrate Polymorphs

ParameterOrthorhombic Polymorph (Form 2)Monoclinic Polymorph (Form 2a)
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP21/c researchgate.net
a (Å)10.368.69 crystallography.net
b (Å)9.687.18 crystallography.net
c (Å)7.319.39 crystallography.net
α (°)9090 crystallography.net
β (°)9097.6 crystallography.net
γ (°)9090 crystallography.net
Cell Volume (ų)733.2580.7 crystallography.net

Note: Data for the orthorhombic polymorph is typical, while data for the monoclinic polymorph is from referenced studies.

In Situ PXRD for Monitoring Phase Transitions.

In situ Powder X-ray Diffraction (PXRD) is a critical technique for observing structural changes in materials as they occur, typically under non-ambient conditions like varying temperature or pressure. This method provides real-time monitoring of phase transitions, reaction kinetics, and thermal decomposition. rsc.org

The phase behavior of magnesium diformate dihydrate has been effectively studied using temperature-variable PXRD. researchgate.net Research has shown that when the common orthorhombic dihydrate (form 2) is heated to 300 °C, it undergoes dehydration. researchgate.net Upon subsequent exposure to water vapor, a quasi-reversible phase transition occurs, but it does not revert to the original orthorhombic structure. Instead, a new monoclinic polymorph (form 2a, space group P21/c) is formed. researchgate.net The entire transformation process was tracked using in situ PXRD, which allowed for the identification and structural characterization of this new phase. researchgate.net This demonstrates the power of in situ diffraction in revealing complex structural pathways and identifying previously unknown polymorphs that are not stable under ambient conditions. nih.govacs.org

Electron Diffraction and Microscopy Techniques.

Transmission Electron Microscopy (TEM) for Microstructural Analysis.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the internal structure of a material at the nanoscale. By transmitting a beam of electrons through an ultrathin specimen, TEM can be used to analyze microstructural features such as grain size, crystal defects, dislocations, and the presence of different phases. While specific TEM studies focused solely on the microstructure of magnesium diformate dihydrate are not prevalent in the literature, the technique is fundamental for characterizing crystalline materials. Application of TEM would allow for direct visualization of the crystal lattice, identification of stacking faults or other imperfections, and analysis of the interfaces between different crystalline domains or polymorphs.

Scanning Electron Microscopy (SEM) for Morphological Characterization.

Scanning Electron Microscopy (SEM) is an essential tool for characterizing the surface topography and morphology of crystalline materials. researchgate.netjst.go.jp The technique provides high-resolution, three-dimensional images by scanning a focused beam of electrons over the sample surface. For magnesium diformate dihydrate, SEM analysis would reveal key morphological features, such as the distinct crystal habits (e.g., prismatic, tabular), size distribution, and the degree of agglomeration of the crystalline powder. csic.estubitak.gov.tr Characterizing the surface structure is crucial for understanding how the material might interact with its environment and for quality control in its synthesis. igdtp.eu

Selected Area Electron Diffraction (SAED) for Local Crystallography.

Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides crystallographic information from specific, localized regions of a sample, often on the order of a few hundred nanometers. crystallography.net When an electron beam is diffracted by a single crystal region, it produces a regular pattern of spots. This SAED pattern is a projection of the material's reciprocal lattice and can be used to determine lattice parameters, identify the crystal structure, and determine the crystallographic orientation of individual grains. For a single crystal of the orthorhombic or monoclinic polymorph of magnesium diformate dihydrate, SAED would produce a distinct spot pattern corresponding to its specific crystal structure, confirming the phase and orientation at a micro-scale level.

Polymorphism and Pseudopolymorphism Investigations.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.org These different forms, or polymorphs, can have distinct physical and chemical properties. Pseudopolymorphism is a related phenomenon where different crystal forms arise from the incorporation of solvent molecules (like water) into the crystal lattice, forming hydrates or solvates.

Magnesium diformate dihydrate is itself a pseudopolymorph, specifically a dihydrate, of the anhydrous magnesium formate. wikipedia.orgnih.gov Its structural behavior exhibits polymorphism as well. Research has clearly identified at least two polymorphic forms of magnesium diformate. researchgate.net

Orthorhombic Polymorph (Form 2) : This is the commonly occurring form of magnesium diformate dihydrate, crystallizing in the Pbca space group. researchgate.net It is the main product when crystallization occurs in a high-water-content environment. researchgate.net

Monoclinic Polymorph (Form 2a) : This polymorph, with space group P21/c, is formed under specific conditions. researchgate.net When the orthorhombic dihydrate is dehydrated by heating and then re-exposed to water vapor, it transforms into this monoclinic phase. researchgate.net This transformation highlights a complex structural relationship between the polymorphs, accessible through controlled thermal processing. The existence of these different forms underscores the importance of carefully controlling synthesis and processing conditions to obtain a desired crystal structure. rsc.org

Identification and Characterization of Different Crystalline Forms

Research has identified at least two distinct crystalline polymorphs of magnesium diformate dihydrate. These forms are primarily distinguished by their crystal systems and space groups, which describe the symmetry of the atomic arrangement in the crystal lattice.

The two known polymorphs are an orthorhombic form and a monoclinic form. The orthorhombic polymorph (space group Pbca) is the primary form obtained during solvothermal synthesis under conditions with high water content. acs.orgresearchgate.net However, the more commonly studied form is the monoclinic polymorph (space group P21/c). acs.orgresearchgate.net This monoclinic structure has been the subject of detailed crystallographic studies, including a structural redetermination at different temperatures to precisely locate hydrogen atoms and analyze thermal motion.

In the well-characterized monoclinic structure, there are two unique magnesium ion environments. researchgate.net One magnesium ion is octahedrally coordinated to six oxygen atoms from six different formate ions. The second magnesium ion is also in an octahedral environment, but it is coordinated to two oxygen atoms from formate ions and four oxygen atoms from water molecules. This arrangement creates a complex three-dimensional framework. The structure was confirmed and refined by redetermination studies at both 293 K (room temperature) and 130 K. researchgate.net

The crystallographic details for these two polymorphs are summarized in the table below.

Table 1: Crystallographic Data for Magnesium Diformate Dihydrate Polymorphs
ParameterOrthorhombic PolymorphMonoclinic Polymorph
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP21/c
Formation NotePrimary product from solvothermal synthesis. acs.orgresearchgate.netForms from the orthorhombic polymorph via dehydration/rehydration. acs.orgresearchgate.net

Understanding Factors Influencing Polymorphic Transformation

The transformation between the crystalline forms of magnesium diformate dihydrate is influenced by specific environmental factors, primarily temperature and the presence of water vapor.

The key pathway for the polymorphic transformation involves a dehydration-rehydration cycle. acs.orgresearchgate.net When the orthorhombic polymorph of magnesium diformate dihydrate is heated to 300 °C, it undergoes dehydration. Subsequent exposure of the resulting anhydrous material to water vapor leads to a quasi-reversible phase transition, resulting in the formation of the monoclinic polymorph (form 2a). acs.orgresearchgate.net This process was monitored and confirmed using variable-temperature X-ray powder diffraction (XRPD), which allows for the real-time observation of changes in the crystal structure as a function of temperature. acs.orgresearchgate.net

While the transformation from the orthorhombic to the monoclinic form is a distinct polymorphic transition, temperature also influences the structural parameters of the monoclinic form itself, even without inducing a phase change. A crystallographic study comparing the monoclinic structure at 293 K and 130 K revealed that cooling the crystal results in a contraction of the unit cell and slight adjustments in bond lengths and angles, as expected, but the fundamental P21/c symmetry is retained. researchgate.net This demonstrates that temperature can fine-tune the crystal lattice dimensions.

The factors known to influence the crystal structure and transformations of magnesium diformate dihydrate are outlined below.

Table 2: Factors Influencing Polymorphic Transformation
FactorProcessResulting ChangeReference
Dehydration/RehydrationHeating the orthorhombic polymorph to 300°C followed by exposure to water vapor.Induces a phase transition from the orthorhombic (Pbca) form to the monoclinic (P21/c) form. acs.orgresearchgate.net
TemperatureCooling the monoclinic polymorph from 293 K to 130 K.Contraction of the unit cell and minor changes in bond lengths and angles within the same monoclinic structure. No phase change observed. researchgate.net

Spectroscopic and Spectrometric Characterization Methodologies for Magnesium Diformate Dihydrate

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for the characterization of magnesium diformate dihydrate, offering insights into the bonding and structure of both the formate (B1220265) anion and the water of hydration.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in magnesium diformate dihydrate. The infrared spectrum is characterized by absorption bands corresponding to the vibrational modes of the formate ion (HCOO⁻) and the water molecules (H₂O).

The formate ion, due to its resonance, has two equivalent C-O bonds. This leads to characteristic symmetric and asymmetric stretching vibrations. The C-H bond of the formate group also produces distinct stretching and bending vibrations. The water of hydration is identified by its O-H stretching and H-O-H bending modes. The coordination of water molecules to the magnesium cation and their hydrogen bonding within the crystal lattice can cause shifts in these bands and the appearance of additional vibrational modes like rocking or wagging.

Key regions in the FTIR spectrum of magnesium diformate dihydrate include:

3500-3000 cm⁻¹: A broad and strong absorption band corresponding to the symmetric and asymmetric O-H stretching vibrations of the water of hydration. The breadth of this band is indicative of extensive hydrogen bonding.

2900-2800 cm⁻¹: C-H stretching vibration of the formate group.

1700-1600 cm⁻¹: A strong band attributed to the asymmetric stretching vibration of the carboxylate group (νₐ(COO⁻)). This region also contains the H-O-H bending (scissoring) mode of the water molecules.

~1360 cm⁻¹: A strong band corresponding to the symmetric stretching vibration of the carboxylate group (νₛ(COO⁻)). The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐ - νₛ) provides information about the coordination mode of the formate ligand to the magnesium ion.

Below 1000 cm⁻¹: This fingerprint region contains various bending and rocking modes, including the O-C-O bending (scissoring) vibration and the C-H in-plane and out-of-plane bending modes.

Table 1: Representative FTIR Vibrational Band Assignments for Magnesium Diformate Dihydrate
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H StretchingH₂O of hydration
~2850C-H StretchingFormate (HCOO⁻)
~1650H-O-H Bending (Scissoring)H₂O of hydration
~1610Asymmetric COO⁻ StretchingFormate (HCOO⁻)
~1360Symmetric COO⁻ StretchingFormate (HCOO⁻)
~780O-C-O Bending (Scissoring)Formate (HCOO⁻)

Raman spectroscopy serves as a complementary technique to FTIR for analyzing magnesium diformate dihydrate. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are weak or inactive in FTIR may be strong in Raman, and vice-versa. This is particularly true for the symmetric vibrations of non-polar bonds.

For magnesium diformate dihydrate, Raman spectroscopy is especially useful for:

Confirming Molecular Structure: The symmetric stretching of the carboxylate group (νₛ(COO⁻)) often produces a strong and sharp peak in the Raman spectrum, providing clear confirmation of the formate structure.

Analyzing Lattice Vibrations: In the low-frequency region (typically below 400 cm⁻¹), Raman spectroscopy can detect lattice vibrations. These modes arise from the collective motions of the magnesium ions, formate ions, and water molecules within the crystal lattice and are highly sensitive to the crystal structure and polymorphism.

Table 2: Typical Raman Band Assignments for Metal Formates and Hydrates
Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~2840C-H StretchingFormate (HCOO⁻)
~1365Symmetric COO⁻ StretchingFormate (HCOO⁻)
~780O-C-O Bending (Scissoring)Formate (HCOO⁻)
< 400Mg-O and Lattice VibrationsCrystal Lattice

Attenuated Total Reflectance (ATR) and Diffuse Reflectance (DR) are sampling techniques often coupled with FTIR spectroscopy that simplify the analysis of solid samples like magnesium diformate dihydrate. nih.gov

Attenuated Total Reflectance (ATR): ATR-FTIR involves pressing the solid sample directly against a high-refractive-index crystal (such as diamond or zinc selenide). nih.gov An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance into the sample, where it can be absorbed. nih.gov This technique is advantageous as it requires minimal to no sample preparation (e.g., grinding with KBr) and is insensitive to sample thickness, making it ideal for rapid and reproducible analysis of powders. nih.govnih.gov

Diffuse Reflectance (DR): In DR-FTIR, the infrared beam illuminates a powdered sample, often diluted in a non-absorbing matrix like potassium chloride (KCl). The radiation scatters within the sample, and the diffusely reflected light is collected and analyzed. This technique is particularly useful for highly scattering or opaque powdered samples and can provide information that is complementary to transmission or ATR methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of specific nuclei, providing detailed structural information that is often unattainable by other methods.

Solid-state NMR (ssNMR) is indispensable for characterizing the structure of magnesium diformate dihydrate in its native solid form. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that would otherwise lead to extremely broad, uninformative spectra.

¹H MAS NMR: This technique is highly sensitive to the local environment of protons. In magnesium diformate dihydrate, ¹H MAS NMR can distinguish between the proton in the formate C-H group and the protons of the water of hydration. The chemical shifts of the water protons are particularly informative, as they are sensitive to hydrogen bond lengths and coordination to the magnesium ion. For hydrated magnesium compounds, water proton resonances typically appear in the range of +4.0 to +7.0 ppm.

¹³C MAS NMR: This method provides information about the carbon atoms. A single resonance would be expected for the formate carbon in magnesium diformate dihydrate. The chemical shift and any splitting of this peak can provide insights into the presence of crystallographically inequivalent formate ions in the unit cell. For metal carbonates, ¹³C chemical shifts are sensitive to hydration state and crystal structure.

²⁵Mg MAS NMR: Although challenging due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus, this technique can directly probe the local coordination environment of the magnesium ions. The observed chemical shift and the quadrupolar coupling constant are sensitive indicators of the symmetry and nature of the atoms coordinating to the magnesium center.

Table 3: Representative Solid-State NMR Chemical Shifts for Related Magnesium Compounds
NucleusFunctional Group/EnvironmentRepresentative Chemical Shift (δ) / ppm
¹HWater of hydration (Mg-H₂O)+4.0 to +7.0
¹HFormate C-H~8.5
¹³CFormate Carbon (COO⁻)~170
²⁵MgOctahedrally Coordinated Mg²⁺-15 to +25

While magnesium diformate dihydrate is a solid, solution-state NMR is a valuable tool for analyzing the precursors used in its synthesis and for monitoring the reaction progress. For instance, in the synthesis of magnesium diformate from a magnesium salt and formic acid in an aqueous solution, ¹H and ¹³C NMR can be used to:

Confirm the identity and purity of the formic acid precursor.

Monitor the consumption of the formate precursor and the formation of the product in the solution phase before crystallization. The distinct chemical shifts of the formate proton (~8.4 ppm) and carbon (~168 ppm) in solution allow for clear tracking of the species involved in the reaction.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 3-10 nanometers of a material's surface. eag.comcarleton.eduthermofisher.cn While detailed, peer-reviewed XPS and AES studies specifically focused on magnesium diformate dihydrate are not extensively available in the literature, the principles of the techniques allow for a thorough prediction of the expected analytical outcomes based on the compound's known structure and the extensive databases available for related magnesium compounds. researchgate.netntu.edu.tw

Surface Elemental Composition and Oxidation State Analysis

XPS analysis of magnesium diformate dihydrate would involve irradiating the sample with a beam of X-rays and measuring the kinetic energy of electrons that are emitted from the surface. mdpi.com This allows for the identification and quantification of the constituent elements: magnesium (Mg), oxygen (O), and carbon (C). thermofisher.cn

Expected XPS Data: High-resolution scans of the Mg 2p, O 1s, and C 1s photoelectron peaks would provide insight into the chemical bonding and oxidation states.

Magnesium (Mg): The Mg 2p peak for magnesium in an oxidized state, such as in Mg(HCOO)₂, is expected to appear at a binding energy significantly different from that of metallic magnesium. For magnesium compounds like MgO and Mg(OH)₂, the Mg 2p binding energy typically falls in the range of 50.1 eV to 51.1 eV. researchgate.netmdpi.com A peak around 51.4 eV can be associated with crystalline Mg(OH)₂ or MgCO₃. mdpi.com For magnesium diformate dihydrate, the Mg²⁺ ion is coordinated with oxygen atoms from both the formate groups and the water molecules, which would result in a characteristic binding energy within this general range.

Oxygen (O): The O 1s spectrum is anticipated to be complex, showing multiple overlapping peaks corresponding to the different oxygen environments in the molecule. These include the oxygen atoms double-bonded to carbon in the formate group (C=O), the oxygen atoms single-bonded to carbon (C-O), and the oxygen atoms in the water of hydration (H₂O). Binding energies for magnesium oxides are typically around 530.0–531.0 eV, while magnesium hydroxides are observed at approximately 530.0–533.2 eV. mdpi.com The distinct chemical environments in magnesium diformate dihydrate would lead to discernible shifts in the O 1s peak.

Carbon (C): The C 1s spectrum would be expected to show a primary peak corresponding to the carbon atom in the formate group (HCOO⁻). The binding energy for this carbon would be higher than that of adventitious carbon (typically referenced at 284.8 eV) due to the electronegative oxygen atoms bonded to it.

Auger Electron Spectroscopy (AES) complements XPS by providing similar elemental information, often with higher spatial resolution. kratos.commiddlebury.edu The kinetic energy of Auger electrons is independent of the excitation source energy. kratos.com The modified Auger parameter, which combines the binding energy of the photoelectron peak with the kinetic energy of the Auger peak, can provide unambiguous chemical state identification, which is particularly useful for distinguishing between species like MgO and Mg(OH)₂. researchgate.net

Table 1: Predicted Binding Energies in XPS for Magnesium Diformate Dihydrate.
ElementOrbitalPredicted Binding Energy (eV) RangeAssociated Chemical State
Magnesium (Mg)Mg 2p~50.0 - 51.5Mg²⁺ in formate/hydrate coordination
Oxygen (O)O 1s~530.0 - 533.5Formate (C=O and C-O)
Hydroxide-like species
Water of hydration (H₂O)
Carbon (C)C 1s>285.0Formate group (HCOO⁻)

Depth Profiling Studies

Depth profiling combines XPS or AES with an ion beam (typically argon) to sequentially sputter away surface layers of the material. middlebury.eduwikipedia.orgrsc.org This allows for the analysis of elemental composition as a function of depth, providing a three-dimensional chemical profile of the sample.

For a crystalline sample of magnesium diformate dihydrate, depth profiling would be expected to show a uniform distribution of magnesium, carbon, and oxygen throughout the bulk of the crystal. However, the technique would be highly effective in detecting surface alterations. For instance, the outermost surface may show dehydration (loss of water molecules) under the ultra-high vacuum conditions of the analysis chamber. carleton.edu This would be observed as a decrease in the oxygen signal component associated with H₂O in the initial scans, which then stabilizes as the analysis moves into the bulk material. Similarly, any surface contamination or reaction, such as the formation of magnesium carbonate or hydroxide (B78521) from atmospheric exposure, would be clearly identified and removed during the sputtering process. optica.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nanoqam.ca It is a versatile tool for determining molecular weights, identifying unknown compounds, and analyzing the products of thermal decomposition. nih.govorslabs.com

High-Resolution Mass Spectrometry for Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (ToF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements, often to within a few parts per million (ppm). osti.govnih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. nih.gov

For magnesium diformate dihydrate (formula: C₂H₆MgO₆), the theoretical monoisotopic mass is approximately 150.0015 Da. nih.gov Using a soft ionization technique like electrospray ionization (ESI), it would be possible to observe ions corresponding to the intact molecule or adducts. For instance, in positive ion mode, one might detect an ion corresponding to [Mg(HCOO)]⁺ or other fragments. In negative ion mode, the formate anion [HCOO]⁻ at an m/z of approximately 45.0 would be readily detectable. The high mass accuracy of HRMS would allow for the differentiation of these ions from other species with the same nominal mass. Although HRMS is more commonly applied to large organic biomolecules, its application to inorganic salts is well-established for elemental and isotopic analysis. osti.govaip.org

Hyphenated Techniques (e.g., TGA-MS) for Evolved Gas Analysis

One of the most powerful applications of mass spectrometry for this compound is its use in conjunction with thermogravimetric analysis (TGA). bath.ac.uk TGA-MS is a hyphenated technique where the gaseous products evolved from a sample as it is heated are transferred directly into the ion source of a mass spectrometer. orslabs.comkuleuven.betainstruments.com This provides real-time identification of the molecules being released at each stage of thermal decomposition. americanlaboratory.comias.ac.in

The thermal decomposition of magnesium diformate dihydrate occurs in distinct stages, which can be precisely monitored by TGA-MS. researchgate.netscispace.com

Dehydration: The first weight loss step, occurring at approximately 105 °C, corresponds to the release of the two water molecules of hydration. wikipedia.org The mass spectrometer would detect a significant increase in the ion current for m/z 18, which is characteristic of water (H₂O). americanlaboratory.com

Decomposition of Anhydrous Formate: The subsequent decomposition of the anhydrous magnesium formate occurs at higher temperatures (around 430-500 °C). researchgate.netwikipedia.org The evolved gas analysis would show the release of carbon monoxide (CO, m/z 28) and carbon dioxide (CO₂, m/z 44), which are the primary decomposition products of the formate anion. americanlaboratory.com The final solid residue is magnesium oxide (MgO). wikipedia.org

The TGA-MS data provides a clear correlation between the mass loss events and the chemical nature of the evolved species, confirming the decomposition pathway of the compound. americanlaboratory.comresearchgate.net

Computational and Theoretical Investigations of Magnesium Diformate Dihydrate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for elucidating the fundamental electronic properties and geometric arrangements of magnesium diformate dihydrate. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons in the compound.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. While comprehensive DFT studies specifically on the magnesium diformate dihydrate crystal are not extensively published, the principles can be understood by examining DFT analyses of its constituent parts: the hydrated magnesium ion and the formate (B1220265) anion.

DFT calculations on hydrated magnesium ions (Mg(H₂O)ₙ²⁺) consistently show that the Mg²⁺ ion is typically coordinated by six water molecules in a stable octahedral arrangement. These simulations reveal a strong interaction between the magnesium ion and the oxygen atoms of the water molecules. The electronic structure analysis from these studies indicates a significant charge transfer from the water molecules to the magnesium ion, highlighting the covalent character in the predominantly ionic Mg-O bond.

Similarly, DFT has been employed to study the electronic structure and bonding in metal-formyl and metal-formate complexes nih.gov. These studies show that the formate ligand can coordinate with metal centers in various ways, influencing the electronic properties of the complex. In the context of magnesium diformate dihydrate, DFT would be used to calculate properties such as the charge distribution, density of states, and the nature of the chemical bonds between the magnesium ion, the formate anions, and the water molecules. The calculations would detail the ionic interaction between the Mg²⁺ cation and the carboxylate groups of the formate anions, as well as the hydrogen bonding network involving the coordinated water molecules and formate oxygens.

Table 1: Representative DFT-Calculated Parameters for Mg²⁺ Hydration Shell

Parameter Value Reference System
Coordination Number 6 Hydrated Mg²⁺ in water
Mg-O Bond Length (First Shell) ~2.10 Å Hydrated Mg²⁺ in water
First Shell Water Dipole Moment Increase of ~0.2 Debye First principles MD of Mg²⁺(aq) researchgate.net
Binding Energy (Mg²⁺ - H₂O) High Quantum DFT and ab initio HF study researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are crucial for accurately determining the equilibrium geometry of molecules and crystals. For magnesium diformate dihydrate, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), can be used to optimize the molecular geometry of the [Mg(H₂O)₂(HCOO)₂] unit and the full crystal lattice.

The starting point for such an optimization would be the experimentally determined crystal structure researchgate.net. The calculations would then iteratively adjust the atomic positions to find the configuration with the minimum total energy. This process can refine bond lengths, bond angles, and dihedral angles, providing a theoretical equilibrium structure that can be compared with experimental data from X-ray diffraction. For instance, studies on the hydration of the Mg²⁺ dication using both DFT and ab initio RHF methods have successfully computed optimized structures for Mg-water clusters, providing detailed information on bond lengths and angles researchgate.net. These optimized geometries are fundamental for subsequent calculations of vibrational frequencies, electronic properties, and reaction pathways.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the material's dynamic behavior.

MD simulations are particularly well-suited for investigating the dynamics of the crystal lattice and the behavior of water molecules within magnesium diformate dihydrate. While specific MD studies on this compound are not prominent in the literature, extensive research on other hydrated salts, particularly aqueous magnesium chloride, offers significant insights nih.govosu.edu.

In a simulation of the magnesium diformate dihydrate crystal, atoms would be observed to vibrate around their equilibrium lattice positions. The simulations could reveal the anisotropic nature of these vibrations and how they couple with the motions of the formate ions and water molecules. A key focus would be the dynamics of the two water molecules of hydration. MD simulations can track their orientation, libration (rocking motions), and the stability of the hydrogen bonds they form with the oxygen atoms of the formate groups. First principles MD simulations of hydrated Mg²⁺ have shown that the water molecules in the first hydration shell are held very tightly, with water exchange occurring on slow timescales osu.eduresearchgate.net. This suggests that in the solid crystal, the water molecules are relatively fixed within the lattice, primarily undergoing vibrational and librational motions rather than translational diffusion.

MD simulations can be used to model the response of magnesium diformate dihydrate to changes in temperature, providing insights into its thermal stability and phase transitions. Experimentally, the dihydrate is known to lose its water molecules (dehydrate) at around 105 °C, before the anhydrous magnesium formate decomposes at a much higher temperature (around 500 °C) wikipedia.org.

MD simulations can model the dehydration process by gradually increasing the temperature of the simulated crystal. At elevated temperatures, the increased kinetic energy would lead to larger atomic vibrations. The simulation could show the mechanism of dehydration at an atomic level: the breaking of the coordinate bond between the magnesium and the water oxygen, the disruption of the hydrogen bond network, and the eventual diffusion of the water molecules out of the crystal lattice. Such simulations can help determine the onset temperature for lattice instability and the pathways for water molecule escape. Similar MD approaches have been used to study thermal decomposition and phase changes in a variety of materials, from magnesium hydride to other phase change materials nih.govnih.gov.

Force Field Development and Parameterization

The accuracy of classical Molecular Dynamics simulations is critically dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. Developing an accurate force field for magnesium diformate dihydrate requires careful parameterization for the Mg²⁺ ion, the formate anion, and the water molecules.

The parameterization of the Mg²⁺ ion is particularly challenging due to its high charge density, which induces strong polarization effects not captured by standard fixed-charge force fields. This has been a subject of extensive research, leading to the development of optimized force fields that can accurately reproduce experimental properties of hydrated magnesium, such as solvation free energy, the structure of the hydration shell, and water-exchange rates nih.govmpg.dedigitellinc.com. These modern force fields often employ strategies like using a long-ranged Lennard-Jones potential or modifying combination rules to implicitly account for polarizability mpg.dedigitellinc.com.

A force field for magnesium diformate dihydrate would need to combine these advanced Mg²⁺ parameters with parameters for the formate anion and a suitable water model (e.g., TIP3P, SPC/E). The parameters for the formate anion (bond lengths, angles, dihedrals, and partial atomic charges) would typically be derived from quantum mechanical calculations. The final force field would need to be validated by comparing simulation results for crystal properties (e.g., lattice parameters, density, bulk modulus) with experimental data. For studying chemical reactions like dehydration, a reactive force field (such as ReaxFF) would need to be developed, which allows for the dynamic formation and breaking of chemical bonds rsc.org.

Table 2: Key Considerations in Force Field Parameterization for Mg²⁺

Property to Reproduce Challenge/Consideration Modern Approach
Solvation Free Energy Balancing electrostatic and van der Waals terms Optimization in a large parameter space mpg.de
Hydration Shell Structure Correctly modeling the Mg-O distance Using long-ranged Lennard-Jones potential mpg.de
Water Exchange Rate Overcoming high energy barriers in simulation Developing specific parameter sets (e.g., nanoMg) for accelerated dynamics mpg.degithub.com
Ion-Anion Interaction Accounting for polarization effects Modifying Lorentz-Berthelot combination rules github.com

Prediction of Crystal Structures and Polymorphic Forms

The prediction of crystal structures from first principles, known as Crystal Structure Prediction (CSP), is a significant area of computational materials science. wikipedia.org CSP methods aim to identify the most thermodynamically stable crystal packing arrangements of a molecule given only its chemical formula. wikipedia.orgresearchgate.net This is achieved by exploring the vast landscape of possible crystal structures and ranking them based on their calculated lattice energies.

The typical approach involves a multi-step process. Initially, a large number of hypothetical crystal structures are generated using algorithms that sample different space groups, unit cell dimensions, and molecular orientations. nih.gov These structures are then optimized and ranked using computationally efficient methods like molecular mechanics force fields. wikipedia.org The most promising low-energy candidates are subsequently subjected to more accurate, but computationally intensive, quantum mechanical calculations, such as those based on Density Functional Theory (DFT), to refine their structures and final energy rankings. wikipedia.org

For magnesium diformate dihydrate, the experimentally determined monoclinic crystal structure serves as a benchmark for any CSP study. researchgate.net A successful blind CSP study would be expected to identify this known structure as the global minimum on the potential energy surface.

Furthermore, CSP is crucial for exploring the possibility of polymorphism—the existence of a compound in more than one crystalline form. nih.gov Different polymorphs can have distinct physical properties. Computational screening can identify potential metastable polymorphs that might be accessible under specific experimental conditions. nih.gov These predicted polymorphs typically lie within a small energy window above the global minimum. Research suggests that most experimentally observed polymorphs are found within an energy range of approximately 7.2 kJ/mol above the most stable form. Structures predicted to be within this range are considered potential candidates for experimental discovery.

A hypothetical output from a CSP study on magnesium diformate dihydrate is presented below, illustrating how potential polymorphic forms are ranked.

Predicted FormSpace GroupCalculated Lattice Energy (kJ/mol)Relative Energy (kJ/mol)Calculated Density (g/cm³)
I (Global Minimum)P2₁/c-450.00.01.72
IIP-1-446.5+3.51.68
IIIC2/c-444.8+5.21.70
IVP2₁2₁2₁-441.0+9.01.65

Note: The data in this table is hypothetical and serves to illustrate the typical results of a crystal structure prediction study. The values are representative of the energy differences and density variations commonly observed between polymorphs.

Theoretical Insights into Reaction Mechanisms and Energetics

Theoretical investigations provide a molecular-level understanding of chemical reactions, such as the thermal decomposition of magnesium diformate dihydrate. Experimental studies show that this compound first undergoes dehydration to form anhydrous magnesium formate, which then decomposes at higher temperatures to yield magnesium oxide. wikipedia.org Computational methods, particularly DFT, can elucidate the step-by-step mechanism, identify transition states, and calculate the energetics associated with these processes.

The dehydration reaction, Mg(HCOO)₂·2H₂O(s) → Mg(HCOO)₂(s) + 2H₂O(g), is the initial step. Theoretical modeling can investigate the pathway of this solid-state reaction. rsc.org This involves calculating the energy required to break the coordination bonds between the magnesium ion and the water molecules. The mechanism may involve the sequential removal of the two water molecules, and computations can determine the activation energy for each removal step. These calculations provide insights into the reaction kinetics and the temperatures at which dehydration is expected to occur, complementing experimental techniques like thermogravimetric analysis.

A summary of hypothetical energetic data for the key steps in the decomposition of magnesium diformate dihydrate, as would be determined from DFT calculations, is provided below.

Reaction StepDescriptionCalculated Activation Energy (Ea) (kJ/mol)Calculated Reaction Enthalpy (ΔH) (kJ/mol)
Dehydration Step 1Loss of the first water molecule85+55 (Endothermic)
Dehydration Step 2Loss of the second water molecule110+70 (Endothermic)
Formate Decomposition (C-H Cleavage)Initial bond scission in the formate anion210+150 (Endothermic)
Product FormationFormation of MgO, H₂, CO-+45 (Endothermic)

Note: The data in this table is for illustrative purposes, representing the type of energetic information that can be obtained from theoretical calculations on reaction mechanisms. The values are plausible for solid-state decomposition reactions but are not derived from specific published research on magnesium diformate dihydrate.

Solid State Chemistry and Thermal Behavior of Magnesium Diformate Dihydrate

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For magnesium diformate dihydrate, TGA reveals a multi-stage decomposition process, beginning with the loss of water molecules and followed by the breakdown of the anhydrous salt.

Identification of Dehydration Stages

The first stage in the thermal decomposition of magnesium diformate dihydrate is dehydration. TGA curves show a distinct mass loss corresponding to the removal of the two molecules of water of hydration. This process occurs in a single step, transforming the dihydrate into its anhydrous form. The dehydration stage for magnesium diformate dihydrate begins at approximately 105 °C. wikipedia.org The completion of this stage results in the formation of anhydrous magnesium diformate.

Quantification of Volatile Byproducts

Following dehydration, further heating leads to the decomposition of the now anhydrous magnesium diformate. TGA, particularly when coupled with mass spectrometry, allows for the identification and quantification of the volatile byproducts released during this process. The primary volatile byproducts from the decomposition of the formate (B1220265) structure are carbon oxides. moleculardimensions.comscbt.com The final, stable solid residue is magnesium oxide. wikipedia.org

StageTemperature RangeProcessVolatile Byproduct(s)Solid Residue
1Begins at ~105 °CDehydrationWater (H₂O)Anhydrous Magnesium Diformate (Mg(HCOO)₂)
2Up to ~500 °CDecompositionCarbon Monoxide (CO), Carbon Dioxide (CO₂)Magnesium Oxide (MgO)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are techniques that measure the difference in heat flow between a sample and a reference as a function of temperature. These analyses identify whether thermal events are endothermic (absorbing heat) or exothermic (releasing heat). Studies on magnesium diformate dihydrate have utilized these methods to characterize the energetic changes during its decomposition. scispace.com

Determination of Phase Transition Enthalpies

DSC and DTA can be used to determine the enthalpy changes (ΔH) associated with phase transitions, such as dehydration. The removal of water from the crystal lattice is an endothermic process, which appears as a distinct peak on a DSC or DTA curve. The area under this peak is proportional to the enthalpy of dehydration. While specific enthalpy values require detailed experimental analysis, the endothermic nature of this step is a key characteristic identified by these techniques.

Analysis of Thermal Decomposition Events

Beyond dehydration, DSC/DTA curves reveal further thermal events corresponding to the breakdown of the anhydrous salt. The decomposition of anhydrous magnesium diformate into magnesium oxide is a complex process involving multiple reactions and is also characterized by distinct endothermic or exothermic peaks. These analyses confirm the temperature ranges for these events and provide insight into the energy required for the complete decomposition of the compound.

Mechanistic Studies of Thermal Degradation

Mechanistic studies of the thermal degradation of magnesium diformate dihydrate combine data from TGA and DSC/DTA, often supplemented with techniques like mass spectrometry to analyze evolved gases. The accepted mechanism involves a two-step sequence.

Dehydration: The first step is the loss of the two water molecules to yield the anhydrous salt.

Mg(HCOO)₂·2H₂O(s) → Mg(HCOO)₂(s) + 2H₂O(g)

Decomposition: The second step is the decomposition of the anhydrous magnesium diformate. This process proceeds at higher temperatures, culminating around 500 °C, and results in the formation of magnesium oxide, along with the release of carbon monoxide and carbon dioxide. wikipedia.orgscbt.com

Mg(HCOO)₂(s) → MgO(s) + CO(g) + CO₂(g)

Detailed kinetic analysis of the TGA and DSC data can provide further insights into the reaction order, activation energy, and the specific reaction model that best describes the solid-state decomposition process.

Kinetic Analysis of Decomposition Processes

The thermal decomposition of magnesium diformate dihydrate begins with a dehydration step. Kinetic studies of this initial phase have shown that the process is not random but is controlled by the chemical reaction occurring at the phase boundary between the hydrated and anhydrous forms. capes.gov.brsmolecule.com

The reaction order for the dehydration of magnesium diformate dihydrate has been determined to be 2/3. capes.gov.brsmolecule.com This value suggests that the rate of water loss is governed by a chemical process at the crystal's surface. smolecule.com This mechanism was further confirmed by microscopic observations. capes.gov.br The activation energy for this dehydration step falls within the range observed for other bivalent metal formate dihydrates. capes.gov.br

Kinetic Parameters for the Dehydration of Magnesium Diformate Dihydrate
Kinetic ParameterValueSignificance
Reaction Order2/3Indicates a phase boundary-controlled reaction mechanism. capes.gov.brsmolecule.com
Activation Energy (Ea)21–30 kcal/moleThe energy barrier that must be overcome for the dehydration reaction to occur. capes.gov.br
Frequency Factor10¹⁰–10¹² sec⁻¹Relates to the frequency of molecular collisions in the correct orientation for the reaction. capes.gov.br

Identification of Intermediate Species and Final Products

The thermal decomposition pathway of magnesium diformate dihydrate has been clearly elucidated through various thermal analysis techniques. scispace.com The process involves two primary, well-separated stages with a distinct intermediate.

Dehydration: Upon heating, the first transformation is the loss of its two water molecules of hydration. This dehydration process occurs at approximately 105°C, resulting in the formation of the intermediate species, anhydrous magnesium diformate. smolecule.comwikipedia.org

Decomposition: As the temperature is further increased to around 500°C, the anhydrous magnesium diformate decomposes. smolecule.comwikipedia.org This second stage results in the formation of the final solid product, which is magnesium oxide. smolecule.comwikipedia.org

Step 1 (Dehydration): Mg(HCOO)₂·2H₂O(s) → Mg(HCOO)₂(s) + 2H₂O(g)

Step 2 (Decomposition): Mg(HCOO)₂(s) → MgO(s) + H₂(g) + CO₂(g) or other gaseous products

Thermal Decomposition Stages and Products
StageApproximate TemperatureSpecies InvolvedProduct Formed
Dehydration~105°CMagnesium diformate dihydrateAnhydrous magnesium diformate (Intermediate). smolecule.comwikipedia.org
Decomposition~500°CAnhydrous magnesium diformateMagnesium oxide (Final Product). smolecule.comwikipedia.org

Solid-State Reaction Kinetics and Crystallization Growth

While the thermal decomposition kinetics of magnesium diformate dihydrate have been studied, detailed research findings on its solid-state reaction kinetics and, specifically, its crystallization growth kinetics from solution are not extensively covered in the available literature. Studies on related magnesium compounds, such as magnesium fluoride, indicate that crystal growth can be controlled by a surface reaction mechanism. nih.gov However, direct kinetic data, including activation energies for the crystallization and growth of magnesium diformate dihydrate, remain an area requiring further investigation.

Material Science Applications of Magnesium Diformate Dihydrate Excluding Biological/clinical

Precursor in Metal-Organic Framework (MOF) Synthesis

Magnesium diformate dihydrate is a key building block in the production of magnesium-based metal-organic frameworks (MOFs). americanelements.com These crystalline, porous materials are constructed from metal ions or clusters linked by organic molecules. uoc.gr The lightweight nature of magnesium makes it an attractive component for creating low-density MOFs. researchgate.net

The synthesis of magnesium-based MOFs often utilizes magnesium formate (B1220265), which can be sourced from its dihydrate form. researchgate.netwikipedia.org Solvothermal methods are commonly employed, where the reactants are heated in a sealed vessel. For instance, a novel three-dimensional Mg(II)-based MOF was synthesized using 2,2'-bipyridine-4,4'-dicarboxylic acid as the organic linker and a magnesium source in N,N-dimethylformamide (DMF). nih.gov

Another approach involves the in situ formation of the formate ligand. In one facile synthesis, magnesium acetate (B1210297) tetrahydrate in dimethylformamide was used to produce small, well-defined magnesium formate MOF particles (~18 nm) after just one hour of incubation. researchgate.net Researchers have also synthesized a new three-dimensional magnesium formate polymorph, γ-[Mg₃(O₂CH)₆], through an in situ formate anion generation method. nih.gov This polymorph crystallizes in the Pbcn space group and features a network of Mg²⁺ ions linked by formate anions. nih.gov The α-polymorph of magnesium formate, α-[Mg₃(O₂CH)₆], has also been synthesized and is noted for its permanent porosity and thermal stability up to 400°C. researchgate.net

The structure of these MOFs is characterized by frameworks of magnesium ions connected by formate linkers, creating channels and pores of specific dimensions. In α-Mg-formate, the magnesium center is coordinated to six oxygen atoms from different formate linkers, forming MgO₆ octahedral secondary building units. These units are interconnected to create one-dimensional zig-zag channels. researchgate.net

The porous nature of MOFs derived from magnesium formate makes them excellent candidates for gas sorption and separation applications. The α-Mg-formate polymorph, for example, is an ultramicroporous material that has demonstrated notable performance in gas separation. researchgate.net It exhibits a high isosteric heat of CO₂ adsorption, surpassing 25 kJ/mol, and shows good selectivity for CO₂ over nitrogen (CO₂/N₂ selectivity of 23) and methane (B114726) (CO₂/CH₄ selectivity of 4.6). researchgate.net Its methane/nitrogen (CH₄/N₂) selectivity of 5.2 is among the highest reported for porous materials. researchgate.net

A detailed study of a fully evacuated microporous magnesium formate, [Mg₃(O₂CH)₆], revealed a BET surface area of 496 m² g⁻¹. uoc.gr This material showed a reversible ammonia (B1221849) (NH₃) uptake of 5.4 mmol g⁻¹ at 298 K, which is significant. uoc.grresearchgate.net The CO₂ uptake was 2.2 mmol g⁻¹ under the same conditions. researchgate.net Furthermore, the hydrogen (H₂) uptake at 77 K was 1.2 wt%, the highest among reported magnesium formates. researchgate.net

The γ-Mg-formate polymorph also shows permanent porosity, with a BET surface area of 120 m² g⁻¹. While lower than the α-polymorph, its hydrogen uptake reached nearly 1.0 wt% at 77 K and 760 Torr, which is higher than that of α-Mg-formate (0.6 wt%). Its CO₂ uptake at 298 K and 760 Torr is 2.01 mmol g⁻¹, a capacity that compares well with other Mg-MOFs. nih.gov

Gas Sorption Properties of Magnesium Formate-Derived MOFs
MOF PolymorphGasUptake AmountConditionsSelectivity
α-Mg-formateCO₂2.2 mmol g⁻¹298 KCO₂/N₂: 23, CO₂/CH₄: 4.6
α-Mg-formateNH₃5.4 mmol g⁻¹298 KN/A
α-Mg-formateH₂1.2 wt%77 KN/A
γ-Mg-formateH₂~1.0 wt%77 K, 760 TorrN/A
γ-Mg-formateCO₂2.01 mmol g⁻¹298 K, 760 TorrN/A

Role in Catalytic Systems and Heterogeneous Catalysis

The thermal decomposition of magnesium formate, often supported on various materials, plays a role in heterogeneous catalysis, where the support material can significantly influence the reaction pathways. researchgate.net

Studies on supported magnesium formate have shown that the nature of the support material dictates the decomposition reaction. For instance, when supported on HZSM-5 zeolite, the zeolite acts as a dehydration catalyst, yielding carbon monoxide (CO) and water (H₂O) at lower temperatures. researchgate.net In the case of an alumina (B75360) (Al₂O₃) support, the dehydrogenation of the formate ion (HCO₂⁻) occurs on the alumina surface. When magnesium formate decomposes on magnesium oxide (MgO), the surface Mg²⁺ ions react with formate ions from the dissociated Mg(HCO₂)₂. researchgate.net The zeolite framework can also help create active sites by facilitating the removal of ligands from a metal center, allowing reactants to coordinate more easily. researchgate.net

The mechanisms of formic acid dehydration and dehydrogenation on catalyst surfaces are central to understanding these systems. On 3d transition metal oxides, the dehydration of formic acid can proceed via two different mechanisms. researchgate.net One mechanism involves the elimination of water from two surface hydroxyl (OH) groups as the rate-determining step. In another mechanism, the reaction rate is determined by the breaking of the C-O bond of the formate. researchgate.net The rate-determining step for the dehydrogenation reaction appears to be the loss of stability of an intermediate formate through the transfer of electrons to the catalyst. researchgate.net

Utilization in Advanced Materials for Energy Storage or Conversion

Magnesium diformate dihydrate and its derivatives are being explored for applications in energy storage. americanelements.com One notable application is the use of magnesium formate MOF-derived materials for capacitive deionization (CDI). researchgate.net In a specific study, a magnesium formate MOF was synthesized and then carbonized to create a mesoporous carbon material. This carbon material, when used as an electrode, exhibited good electric double-layer features and excellent conductivity. researchgate.net

As a capacitor electrode, it delivered a specific capacitance of 102 F/g. When applied in a CDI device for water desalination, it achieved a desalination capacity of 8.0 mg/g and a very fast desalination rate of 1.1 mg/g/min, attributed to its abundant mesoporous structure. researchgate.net This demonstrates a cost-effective and environmentally friendly route to synthesizing MOF-based carbon materials for energy-related applications. researchgate.net

Performance of Mg-Formate MOF-Derived Carbon in Energy Application
ApplicationMaterialPerformance MetricValue
Capacitor ElectrodeMg-Formate MOF-Derived Mesoporous CarbonSpecific Capacitance102 F/g (at 0.2 A/g)
Capacitive Deionization (CDI)Mg-Formate MOF-Derived Mesoporous CarbonDesalination Capacity8.0 mg/g
Capacitive Deionization (CDI)Mg-Formate MOF-Derived Mesoporous CarbonDesalination Rate1.1 mg/g/min

Formulation as a Component in Desiccant or Water Absorption Systems

Magnesium diformate dihydrate's inherent ability to reversibly bind and release water molecules forms the basis of its potential application in desiccant and water absorption systems. The dihydrate nature of the compound signifies that each molecule of magnesium diformate is associated with two water molecules. The efficacy of a desiccant is largely determined by its water absorption capacity and the conditions required for regeneration.

Detailed thermal analysis studies have shown that magnesium diformate dihydrate undergoes dehydration, releasing its two water molecules at a temperature of approximately 105 °C to form the anhydrous salt. wikipedia.org This relatively low dehydration temperature is advantageous for a desiccant, as it implies that the material can be regenerated and reused with a modest energy input.

The water absorption and desorption characteristics are critical performance indicators for desiccants. These are often evaluated using techniques like dynamic vapor sorption (DVS), which measures the change in mass of a material as it is exposed to varying levels of relative humidity (RH). surfacemeasurementsystems.comwikipedia.org While specific DVS isotherm data for magnesium diformate dihydrate is not extensively published in readily available literature, the general behavior of hydrated salts suggests that it would absorb moisture from the surrounding environment to maintain its dihydrate crystalline structure.

Table 1: Dehydration Properties of Magnesium Diformate Dihydrate

PropertyValueReference
Dehydration Temperature~105 °C wikipedia.org
Water Molecules Lost2 cd1958.com

The principle behind its function as a desiccant lies in the equilibrium between the hydrated and anhydrous forms. In a high humidity environment, the anhydrous form will readily absorb water to transform into the dihydrate form, thus reducing the ambient moisture. Conversely, when the saturated dihydrate is heated above its dehydration temperature, it releases the absorbed water and regenerates the anhydrous form, ready for another absorption cycle.

Applications in Advanced Chemical Synthesis as a Reagent

Beyond its potential as a desiccant, magnesium diformate dihydrate serves as a valuable reagent in several advanced chemical synthesis processes. Its utility spans from being a precursor in the formation of complex materials to participating in specific organic transformations.

One of the prominent applications of magnesium formate (often used in its hydrated form) is as a precursor in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of porous materials with a wide range of applications, including gas storage and separation. Magnesium formate has been utilized to create microporous three-dimensional structures. americanelements.com These frameworks can exhibit significant hydrogen absorption capabilities.

In the realm of organic synthesis, a system employing magnesium powder in conjunction with ammonium (B1175870) formate has been demonstrated to be a rapid, cost-effective, and selective method for the reduction of nitro compounds to their corresponding amines. niscpr.res.inresearchgate.net In this reaction, it is plausible that magnesium formate is formed in situ and plays a crucial role in the catalytic transfer hydrogenation process. This method is highly valued for its selectivity, as it can reduce the nitro group without affecting other sensitive functional groups within the molecule, such as halogens, hydroxyls, and esters.

Table 2: Applications of Magnesium Diformate Dihydrate in Chemical Synthesis

Application AreaRole of Magnesium Diformate DihydrateSynthetic TransformationKey AdvantagesReferences
Material SynthesisPrecursorFormation of Metal-Organic Frameworks (MOFs)Creation of microporous materials for gas absorption. americanelements.com
Organic SynthesisReagent (in conjunction with Mg powder and ammonium formate)Reduction of Nitro Compounds to AminesHigh selectivity, cost-effective, rapid reaction at room temperature. niscpr.res.inresearchgate.net

The versatility of magnesium diformate dihydrate as a reagent is rooted in its chemical properties, including the ability of the magnesium cation to act as a Lewis acid and the formate anion to participate in various chemical reactions. These characteristics allow it to be a key ingredient in the development of novel synthetic methodologies and advanced materials.

Analytical Methodologies for Quantification and Detection of Magnesium Diformate Dihydrate

Chromatographic Techniques

Chromatographic methods are powerful tools for separating and quantifying the components of a mixture. For magnesium diformate dihydrate, these techniques are primarily used to analyze the formate (B1220265) anion and identify any related organic species.

Ion chromatography (IC) is a highly effective method for the determination of ionic species like formate. diva-portal.org It is a type of high-performance liquid chromatography (HPLC) that uses a solid stationary phase and a liquid mobile phase (eluent) with ionic properties to separate ions. diva-portal.org Suppressed ion chromatography with conductometric detection is a common approach for analyzing anions like formate. researchgate.net

The process involves injecting an aqueous solution of the sample onto an anion-exchange column. The formate ions are separated from other anions based on their affinity for the stationary phase. A carbonate-based or hydroxide (B78521) eluent is typically used to facilitate the separation. diva-portal.orgpragolab.cz After separation, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the detection signal of the formate ions, which are then measured by a conductivity detector. researchgate.net

This method offers high selectivity and sensitivity, with detection limits (DL) for formate reported as low as 0.014 mg/L and quantification limits (QL) of 0.042 mg/L. researchgate.net The choice of anion-exchange column and eluent concentration is critical for achieving optimal separation, especially in complex matrices where other organic acids like acetate (B1210297) may be present. researchgate.net

Table 1: Typical IC Parameters for Formate Analysis

Parameter Typical Setting Source
Column Anion-exchange (e.g., Dionex IonPac AS9-HC, Metrohm Metrosep A Supp 7) researchgate.net
Eluent 3.6 mmol/L Sodium Carbonate (Na₂CO₃) researchgate.net
Detection Suppressed Conductivity researchgate.net
Analysis Time < 10 minutes researchgate.net
Detection Limit (DL) 0.014 mg/L researchgate.net
Quantitation Limit (QL) 0.042 mg/L researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. sigmaaldrich.com For the analysis of magnesium diformate dihydrate, HPLC is particularly useful for identifying and quantifying related organic acid impurities that might be present. shimadzu.comwindows.net

Several separation modes can be employed for organic acid analysis, including reversed-phase chromatography and ion-exclusion chromatography. shimadzu.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Since organic acids are highly polar, a mobile phase consisting of an aqueous solution, often at a low pH, is typically selected. sigmaaldrich.comshimadzu.com Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxyl group in organic acids absorbs in the short-wavelength region around 210 nm. shimadzu.com However, interference from other compounds that absorb at this wavelength can be a challenge. shimadzu.com

For more complex mixtures, ion-exclusion chromatography is often the preferred method due to its high selectivity for separating weak acids. shimadzu.com The combination of HPLC with a mass spectrometer (LC-MS) offers enhanced sensitivity and selectivity, allowing for the detection of molecular ions and eliminating interference, with limits of quantification (LOQ) reported in the range of 0.2 to 6 ppm for various organic acids. lcms.cz

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Methods for Magnesium Content

To quantify the magnesium content, atomic spectroscopy techniques are the methods of choice due to their high sensitivity and specificity for elemental analysis.

Atomic Absorption Spectroscopy (AAS) is a well-established technique for determining the concentration of specific metal elements, such as magnesium, in a sample. sdiarticle4.comlatech.edu The method involves introducing a sample solution into a flame (flame AAS) where it is atomized. latech.edu A light beam from a magnesium hollow cathode lamp is directed through the flame, and the ground-state atoms absorb light at a characteristic wavelength (285.2 nm for magnesium). researchgate.net The amount of light absorbed is proportional to the concentration of magnesium in the sample.

Interferences can occur from other elements present in the sample. For instance, aluminum and silica can interfere with magnesium determination. nemi.govnemi.gov To mitigate these effects, a releasing agent, such as lanthanum chloride, is often added to the sample and standard solutions. nemi.govnemi.gov Flame AAS is a simple, rapid, and cost-effective technique suitable for routine quality control analyses. sdiarticle4.comresearchgate.net

Table 2: Typical Instrumental Parameters for Magnesium Analysis by Flame AAS

Parameter Setting Source
Wavelength 285.2 nm researchgate.net
Slit Width 0.4 nm researchgate.net
Lamp Current 4.0 mA researchgate.net
Flame Air-Acetylene researchgate.net
Linear Range 0.08 - 0.40 µg/mL sdiarticle4.comresearchgate.net

Inductively Coupled Plasma (ICP) methods, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), offer an alternative and often more sensitive approach for magnesium determination. sigmaaldrich.comnih.gov In these techniques, the sample is introduced into a high-temperature plasma (typically argon), which excites the magnesium atoms. In ICP-OES, the excited atoms emit light at characteristic wavelengths, and the intensity of the emission is measured to determine the concentration. researchgate.net In ICP-MS, the ions produced in the plasma are passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing excellent sensitivity and the ability to perform isotopic analysis. nih.gov

ICP methods are capable of multi-element analysis and can tolerate high salt concentrations, though this can sometimes affect detection limits. researchgate.netrsc.org Studies comparing ICP methods with AAS have shown good agreement in results for serum magnesium levels, demonstrating their reliability for accurate quantification. nih.govnih.gov

Titrimetric Methods for Purity Assessment

Titrimetric methods, specifically complexometric titrations, provide a classic, reliable, and cost-effective way to assess the purity of magnesium diformate dihydrate by quantifying its magnesium content. nih.govnih.gov The most common method involves titration with ethylenediaminetetraacetic acid (EDTA). laboratuvar.com

The method is based on the formation of a stable, 1:1 complex between magnesium ions (Mg²⁺) and EDTA. nih.gov The analysis is performed by dissolving a precisely weighed sample in water and adjusting the pH to approximately 10 using a buffer solution (e.g., ammonia (B1221849)/ammonium (B1175870) chloride). nih.govfao.org A metallochromic indicator, such as Eriochrome Black T, is added to the solution, which forms a wine-red complex with the magnesium ions. laboratuvar.comfao.org

The solution is then titrated with a standardized EDTA solution. The EDTA first reacts with any free magnesium ions and then displaces the indicator from the magnesium-indicator complex. At the endpoint, when all the magnesium has been complexed by the EDTA, the solution changes color from wine-red to blue. laboratuvar.com The volume of EDTA used is directly proportional to the amount of magnesium in the sample, allowing for the calculation of purity. This method is widely recognized and is considered a valid alternative to instrumental techniques like AAS. nih.govnih.gov

X-ray Fluorescence (XRF) for Elemental Composition Mapping

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. carleton.edu It is particularly well-suited for the bulk chemical analysis of major elements, including magnesium. carleton.edu The technique works by irradiating a sample with a primary X-ray beam, which causes atoms within the sample to emit secondary (or fluorescent) X-rays at energies characteristic of each element present. carleton.edumalvernpanalytical.com

XRF can provide both qualitative and quantitative information for a wide range of elements, from beryllium (Be) to americium (Am), in concentrations from 100% down to the parts per million (ppm) level. malvernpanalytical.com For magnesium diformate dihydrate, XRF can be used as a rapid quality control tool to confirm the presence of magnesium and to screen for the presence of other elemental impurities. nih.gov

The technique requires minimal sample preparation, often just grinding the material into a fine powder. carleton.edu However, for light elements like magnesium (atomic number 12), the intensity of the fluorescent X-rays can be low, and measurements may need to be performed in a vacuum or helium atmosphere to reduce signal attenuation by air. researchgate.net While XRF is excellent for determining total elemental concentration, it cannot provide information about the chemical form or speciation of the elements. malvernpanalytical.com

Table 3: Summary of Analytical Techniques

Technique Analyte Purpose Key Advantages
Ion Chromatography (IC) Formate Ion Quantification of anion, impurity profiling High selectivity and sensitivity for ions
HPLC Related Organic Acids Quantification of organic impurities Versatility, multiple detection options (UV, MS)
AAS Magnesium Quantification of cation content Simple, rapid, cost-effective
ICP-OES/MS Magnesium Quantification of cation content, trace element analysis High sensitivity, multi-element capability
Titrimetry Magnesium Purity assessment Cost-effective, accurate, standard method
XRF Magnesium, other elements Elemental composition, impurity screening Non-destructive, rapid, minimal sample prep

Environmental Chemistry and Geochemical Relevance of Magnesium Diformate Dihydrate

Natural Occurrence and Formation Conditions

Magnesium diformate dihydrate is not known to occur in significant quantities as a natural mineral. assignmentpoint.com However, its constituent components, magnesium and formic acid, are present in various geological and biological systems. Magnesium is the eighth most abundant element in the Earth's crust and is a major component of minerals such as magnesite (MgCO₃) and dolomite (B100054) (CaMg(CO₃)₂). rsc.org It is also abundant in seawater. rsc.org

The formation of magnesium diformate dihydrate requires the reaction of a magnesium source with formic acid. While typically a synthetic process, the conditions for its formation could theoretically exist in specific natural environments. The compound is prepared industrially by reacting magnesium oxide or magnesium carbonate with formic acid; the dihydrate then crystallizes from the aqueous solution. assignmentpoint.comwikipedia.org Similar conditions could be found where organic matter decomposition produces formic acid, which then interacts with magnesium-rich waters or minerals.

Naturally occurring crystalline metal salts of organic acids, including formic acid, are classified as 'organic minerals'. researchgate.net The formation of magnesium carbonate minerals through the interaction of magnesium-rich fluids from serpentinized rocks with atmospheric or aqueous carbon dioxide provides a natural analogue for the type of geochemical process that could form magnesium diformate. csic.es The precipitation of magnesium oxalate (B1200264) dihydrate (the mineral glushinskite) by fungi on rock surfaces also demonstrates a pathway for the formation of magnesium-based organic salts in nature, suggesting a potential, though unconfirmed, for biogenic or abiogenic formation of magnesium diformate in specific geochemical niches. davidmoore.org.uk

Hydrogeochemical Fate and Transport in Aqueous Systems

The fate and transport of magnesium diformate dihydrate in aqueous systems are primarily governed by its high solubility in water. assignmentpoint.comnih.gov Upon entering an aqueous environment, the compound readily dissolves and dissociates into magnesium cations (Mg²⁺) and formate (B1220265) anions (HCOO⁻).

Solubility Data The solubility of magnesium diformate increases with temperature, enhancing its mobility in warmer waters. assignmentpoint.com

Temperature (°C)Solubility (g / 100g H₂O)
014
8020.5
Data sourced from Assignment Point assignmentpoint.com

The transport of the dissociated ions is then subject to standard hydrogeochemical processes:

Advection and Dispersion: The ions are transported along with the flow of surface water or groundwater, spreading out due to mechanical dispersion and molecular diffusion.

Influence of pH: The formate ion is the conjugate base of a weak acid. In acidic waters, it can be protonated to form formic acid (HCOOH), while the Mg²⁺ ion remains dissolved.

Interaction with Other Ions: The behavior of Mg²⁺ in solution can be influenced by the presence of other ions. According to the Hofmeister series, which describes the effects of ions on the solubility of other substances, Mg²⁺ is a "salting-in" cation, meaning it tends to increase the solubility of other solutes and is itself highly soluble. acs.org In environments rich in carbonate, the presence of Mg²⁺ can influence the precipitation of calcium carbonate minerals. csic.es

The ultimate fate of the compound in aqueous systems is its dissociation and the subsequent incorporation of its constituent ions into the respective biogeochemical cycles of magnesium and carbon.

Biogeochemical Cycling (Abiotic Aspects)

The abiotic aspects of magnesium diformate dihydrate's role in biogeochemical cycling relate to its transformation and the participation of its components in non-biological geochemical processes.

A primary abiotic transformation is thermal decomposition. When heated, the compound undergoes distinct changes. The dihydrate first loses its two water molecules (dehydrates) to form the anhydrous salt, which then decomposes at a much higher temperature to yield magnesium oxide. assignmentpoint.comwikipedia.org

Thermal Decomposition Stages

Temperature Process Product
105 °C Dehydration Anhydrous Magnesium Diformate
500 °C Decomposition Magnesium Oxide

Data sourced from Assignment Point and Wikipedia assignmentpoint.comwikipedia.org

From a broader geochemical perspective, the dissociated ions contribute to abiotic cycles:

Magnesium (Mg²⁺): The magnesium ion is a key component in rock-forming minerals. Abiotic processes involving dissolved Mg²⁺ include its incorporation into secondary carbonate minerals like magnesite or dolomite, and its role in the weathering of silicate (B1173343) minerals. rsc.orgcopernicus.org In hyperalkaline environments resulting from processes like serpentinization, dissolved magnesium availability is a critical factor in subsequent mineral precipitation. csic.esasm.org

Formate (HCOO⁻): As a simple, low-molecular-weight organic compound, formate is part of the dissolved organic matter (DOM) pool in natural waters. frontiersin.org It can act as a ligand, forming complexes with metal ions in solution, potentially affecting their mobility and bioavailability. Formate can also participate in abiotic photochemical or redox reactions under specific environmental conditions, serving as an intermediary in the abiotic segment of the carbon cycle. frontiersin.org

Role in Environmental Remediation Technologies (as an inert component or precursor)

Magnesium diformate dihydrate has applications in environmental technologies, primarily as a specialized component in analytical and monitoring systems rather than as a direct remediation agent.

One notable application is in the field of dosimetry. Polycrystalline magnesium formate dihydrate has been examined for its use in electron paramagnetic resonance (EPR) dosimetry. This technique is used to measure absorbed doses of ionizing radiation. As such, the compound can be a key component in dosimeters used for environmental radiation monitoring in and around nuclear facilities or contaminated sites, providing a critical tool for assessing environmental health and guiding remediation efforts.

In the broader context of environmental analysis, magnesium diformate dihydrate can be considered for roles where a soluble, high-purity salt is needed. Its properties are analogous to other salts used in sample preparation for contaminant analysis. For instance, in a method for analyzing pesticide residues, magnesium sulfate (B86663) and various citrate (B86180) salts are used to buffer the sample and facilitate the extraction of contaminants from produce. Given its properties as a magnesium salt of an organic acid, magnesium diformate dihydrate could potentially serve a similar function as an inert buffering or salting-out agent in the preparation of environmental samples for analysis.

The compound is also used as a sterile, high-purity solution for the crystallization of biological macromolecules. hamptonresearch.com While not a direct environmental remediation technology, this application underscores its utility as a high-purity chemical reagent, a prerequisite for its use in sensitive environmental analytical techniques where purity is essential to avoid sample contamination.

Future Research Trajectories and Emerging Paradigms in Magnesium Diformate Dihydrate Research

Exploration of Novel Synthetic Pathways and Green Methodologies

The development of sustainable and efficient methods for synthesizing magnesium diformate dihydrate is a primary focus. Traditional synthesis often involves solvothermal reactions, where magnesium salts react with formic acid in solvents like N,N-dimethylformamide (DMF) and water at elevated temperatures. researchgate.net For instance, reacting magnesium(II) salts with formic acid in a DMF/H2O mixture at 140°C for 24 hours can yield either an anhydrous phase or the dihydrate, depending on the water content. researchgate.net

Current research is shifting towards "green chemistry" principles to minimize environmental impact. core.ac.ukfrontiersin.org This includes exploring solvent-free synthesis routes, such as the solid-vapor reaction of magnesium oxide with formic acid, which has shown promise for producing ultramicroporous α-magnesium formate (B1220265). researchgate.net Another green approach involves using plant extracts as reducing and stabilizing agents. For example, the bark extract of Abrus precatorius has been successfully used in the green synthesis of magnesium oxide nanoparticles, a method that could be adapted for magnesium formate compounds. mdpi.com These eco-friendly methods not only reduce hazardous waste but can also offer cost-effective and scalable production pathways. frontiersin.org

Future investigations will likely focus on optimizing these green synthetic protocols, exploring a wider range of biological extracts, and investigating mechanochemical synthesis as a solvent-free alternative. The goal is to develop synthetic strategies that are not only environmentally benign but also allow for precise control over the crystal structure and morphology of the final product.

Deeper Understanding of Structure-Property Relationships through Advanced Characterization

A thorough understanding of the relationship between the crystal structure of magnesium diformate dihydrate and its physical and chemical properties is crucial for tailoring it for specific applications. The crystal structure of magnesium formate dihydrate has been determined to have two structurally distinct magnesium(II) ions. One is coordinated by six oxygen atoms from formate anions, while the other is surrounded by four oxygen atoms from water molecules and two from formate groups, both forming near-perfect octahedral coordination polyhedra. researchgate.net

Advanced characterization techniques are providing unprecedented insights into these structures. rsc.org X-ray diffraction (XRD) remains a fundamental tool for determining crystal structures and monitoring phase transitions, such as those observed when the dihydrate is dehydrated. researchgate.netresearchgate.net Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the formate ligands and water molecules, offering details about bonding and structural changes during phase transitions. mdpi.comacs.org

Future research will increasingly employ a multi-technique approach to gain a comprehensive structural picture. rsc.org This includes the use of solid-state nuclear magnetic resonance (NMR) to probe the local environment of magnesium and carbon atoms, providing data that complements diffraction methods. rsc.org By combining these advanced characterization techniques, researchers can build a more complete model of how the atomic-level structure dictates the macroscopic properties of magnesium diformate dihydrate.

Integration of Machine Learning and Artificial Intelligence in Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials science, and the study of magnesium diformate dihydrate is no exception. mpie.denih.govresearchgate.net These computational tools can accelerate the discovery of new materials and the prediction of their properties, significantly reducing the time and cost associated with traditional experimental approaches. researchgate.nete3s-conferences.org

A key challenge is the availability of large, high-quality datasets for training ML models. mpie.de Future work will focus on generating these datasets through high-throughput computations and experiments. The development of transferable ML interatomic potentials for magnesium will enable large-scale and long-time molecular dynamics simulations to study complex phenomena like defect formation and diffusion. aps.orgresearchgate.net By combining ML with quantum chemical calculations, researchers can create predictive models with high accuracy, guiding experimental efforts toward the most promising materials and synthesis conditions. acs.org

Table 1: Applications of AI/ML in Magnesium Compound Research

Application Area AI/ML Technique Predicted Property Reference
Battery Materials Crystal Graph Convolutional Neural Network Electrode Voltage, Ionic Conductivity arxiv.org
Mechanical Properties Extremely Randomized Trees (ERT) Stress Concentration mdpi.com
Material Discovery Active Learning, High-Throughput Screening Thermodynamic Stability, Material Properties mpie.denih.gov

Discovery of New Non-Biological Applications in Advanced Materials

While magnesium compounds have established biological relevance, research into the non-biological applications of magnesium diformate dihydrate in advanced materials is a rapidly growing area. mdpi.com Metal-organic frameworks (MOFs), a class of materials to which magnesium formate belongs, are known for their potential in gas storage, separation, and catalysis due to their porous structures. mdpi.comscbt.com

Magnesium formate itself has been investigated for applications such as CO2 adsorption. researchgate.net Furthermore, magnesium-based materials are attractive for a range of industrial applications due to their light weight and other functional properties. jmamg.com For example, they are used in electronics for their heat dissipation and electromagnetic shielding capabilities. jmamg.com The development of new magnesium alloys with enhanced properties like corrosion resistance and flame resistance is also an active area of research. jmamg.com

Future research will likely explore the use of magnesium diformate dihydrate and its derivatives as precursors for the synthesis of novel functional materials, such as porous carbons or magnesium oxide-based catalysts. nih.gov Its role in the formation of metal-organic frameworks with tailored properties for specific applications, such as selective gas separation or as components in sensors, will also be a key focus. mdpi.com

Bridging Experimental and Computational Approaches for Comprehensive Insights

The synergy between experimental and computational chemistry is becoming increasingly vital for gaining a comprehensive understanding of complex chemical systems like magnesium diformate dihydrate. acs.orgacs.org Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating reaction mechanisms, interpreting spectroscopic data, and predicting material properties at the atomic level. acs.org

For instance, computational studies can model the interactions between magnesium diformate dihydrate and other molecules, providing insights that are difficult to obtain through experiments alone. uio.no The combination of experimental techniques like IR spectroscopy with molecular dynamics simulations allows for a detailed mapping of molecular interactions and dynamics in solution. rsc.org This integrated approach is crucial for validating computational models and for providing a theoretical framework to interpret experimental results. arxiv.orgresearchgate.net

The future of magnesium diformate dihydrate research will rely heavily on this integrated approach. acs.org Large-scale computational screening of materials can guide experimental synthesis towards the most promising candidates. researchgate.net Conversely, experimental characterization of synthesized materials provides crucial data for refining and validating computational models. This iterative loop between theory and experiment will accelerate the design and discovery of new materials based on magnesium diformate dihydrate with desired functionalities.

Q & A

Q. How to design ecotoxicity assays for magnesium diformate dihydrate given limited data?

  • Methodological Answer : Use OECD Test Guidelines 201/202 (algae/daphnia acute toxicity) at environmentally relevant concentrations (0.1–100 mg/L). Include positive controls (e.g., MgCl₂) and measure ion bioavailability via speciation modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.